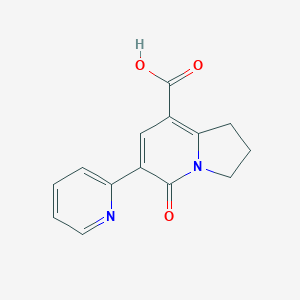
4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that make it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves the cyclization of o-aminophenylcarbinols with aldehydes or ketones. One common method is the condensation of o-aminobenzyl alcohols with aldehydes under acidic conditions, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
Applications De Recherche Scientifique
4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I, thereby interfering with DNA replication and transcription processes . The compound’s structure allows it to bind to active sites of enzymes, leading to the inhibition of their catalytic activity.
Comparaison Avec Des Composés Similaires
- 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
- 2-Methyl-4-oxo-4H-3,1-benzoxazine-6-carboxylic acid
- 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Comparison: Compared to similar compounds, 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-9(10(11)13)14-8-5-3-2-4-7(8)12/h2-5,9H,6H2,1H3,(H2,11,13) |
Clé InChI |
ANHAAZXHYQZULD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(OC2=CC=CC=C21)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)

![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)










![1-Azabicyclo[3.2.2]nonane](/img/structure/B8643981.png)
